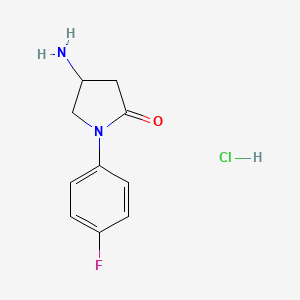

4-Amino-1-(4-fluorophenyl)pyrrolidin-2-one hydrochloride

描述

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of 4-amino-1-(4-fluorophenyl)pyrrolidin-2-one hydrochloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both nitrogen functionality and halogen substitution. The parent compound belongs to the pyrrolidin-2-one family, specifically classified as a gamma-lactam due to its five-membered cyclic amide structure. The complete systematic name reflects the precise positioning of functional groups: the amino substituent occupies the 4-position of the pyrrolidinone ring, while the 4-fluorophenyl group is attached to the nitrogen atom at position 1. The hydrochloride designation indicates salt formation between the basic amino nitrogen and hydrochloric acid, resulting in enhanced aqueous solubility characteristics.

The Chemical Abstracts Service registry number 1177351-65-3 uniquely identifies this specific hydrochloride salt form, distinguishing it from the free base compound which carries the registry number 1011357-90-6. This systematic classification places the compound within the broader category of substituted pyrrolidinones, which have demonstrated significant importance in medicinal chemistry applications. The pyrrolidone family of chemicals has been the subject of extensive research for more than three decades, with various derivatives showing nootropic effects, neuroprotective properties, and antiepileptic activities. The specific substitution pattern in this compound contributes to its unique pharmacological profile and synthetic utility.

The molecular formula C₁₀H₁₂ClFN₂O accurately represents the composition including the hydrochloride salt, with a molecular weight of 230.67 grams per mole. The corresponding free base exhibits the molecular formula C₁₀H₁₁FN₂O with a molecular weight of 194.21 grams per mole. This systematic approach to nomenclature ensures precise identification and facilitates accurate communication within the scientific community regarding this specific chemical entity.

属性

IUPAC Name |

4-amino-1-(4-fluorophenyl)pyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O.ClH/c11-7-1-3-9(4-2-7)13-6-8(12)5-10(13)14;/h1-4,8H,5-6,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZTWCHZHIHKGBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Strategies for Pyrrolidin-2-one Derivatives

Recent literature highlights two main synthetic strategies relevant to 4-amino-1-(4-fluorophenyl)pyrrolidin-2-one derivatives:

- Cyclopropane Ring-Opening with Amines (Donor-Acceptor Cyclopropanes)

- Multi-step Functionalization of Piperidinones and Related Intermediates

Preparation via Donor–Acceptor Cyclopropanes and Amines

A prominent method involves the reaction of donor–acceptor (DA) cyclopropanes with primary amines, such as anilines or benzylamines, followed by cyclization to form pyrrolidin-2-ones. This approach is versatile and has been shown to accommodate various aromatic substituents, including fluorinated phenyl groups.

Key reaction conditions and findings:

- The reaction is sensitive to the electronic nature of substituents: electron-rich aromatic donors increase reactivity but may also increase side reactions.

- Fluorine-substituted anilines react well under these conditions, producing the desired pyrrolidin-2-one derivatives in moderate to good yields (~79% reported for 2-fluoroaniline).

- The reaction sequence can be performed in a one-pot operation, enhancing practicality for scale-up.

Alternative Preparation via Functionalized Piperidinones and Grignard Reagents

Another approach, although more common for piperidine derivatives, provides insights into related synthetic techniques that can be adapted for pyrrolidinones:

- Starting from 1-protected 4-piperidone derivatives, cyanohydrin formation is followed by reaction with N-alkylamines and subsequent Grignard reagent addition (e.g., phenylmagnesium bromide or fluorophenylmagnesium halides).

- The process involves nitrogen deprotection and reduction steps to yield 4-alkylamino-4-phenylpiperidines, which are structurally related intermediates.

- Although originally developed for piperidines, this method illustrates the utility of Grignard reagents and amine protection strategies in synthesizing amino-substituted heterocycles.

- Industrial application is limited by long reaction times and the use of sensitive reagents like phenyllithium, but modifications have reduced steps and improved yields.

Summary Data Table of Preparation Methods

Detailed Research Findings and Notes

- Lewis Acid Catalysis: Ni(ClO4)2·6H2O and Y(OTf)3 are effective catalysts for the initial ring-opening of DA cyclopropanes with amines, yielding acyclic intermediates that cyclize upon heating.

- Cyclization Conditions: Refluxing the intermediate in toluene with acetic acid promotes lactam ring formation, a crucial step for pyrrolidin-2-one synthesis.

- Dealkoxycarbonylation: Removing ester groups to yield the final pyrrolidinone requires alkaline hydrolysis or microwave-assisted Krapcho reaction, with yields around 70% for the four-step sequence.

- Substituent Effects: Electron-rich aromatic substituents enhance reactivity but may increase side reactions; fluorine substituents are well tolerated and yield good product amounts.

- Industrial Considerations: The Grignard-based multi-step synthesis involving cyanohydrin intermediates is effective but involves lengthy reflux steps and sensitive reagents, limiting industrial scalability without further optimization.

化学反应分析

Types of Reactions

4-Amino-1-(4-fluorophenyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

Substitution: The compound can undergo substitution reactions, where specific groups on the molecule are replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions may involve the use of halogenated compounds, acids, or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

科学研究应用

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : This compound is being investigated for its potential as a lead compound in developing new medications targeting neurological disorders and cancer. Its structural attributes allow for modifications that can enhance efficacy and reduce side effects .

- Mechanism of Action : The compound interacts with various biological targets, influencing enzyme activity and receptor interactions. Its amino group facilitates hydrogen bonding, while the fluorophenyl group enhances hydrophobic interactions, which can lead to significant biological effects .

2. Antimicrobial Activity

- Inhibition of Pathogens : Preliminary studies indicate that 4-Amino-1-(4-fluorophenyl)pyrrolidin-2-one hydrochloride exhibits antimicrobial properties against multidrug-resistant bacteria. For instance, it has shown efficacy against Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 3.125 to 12.5 μg/mL.

- Comparative Analysis : In comparison with standard antibiotics like ciprofloxacin, which has an MIC of 2 μg/mL against the same strain, this compound demonstrates promising potential as an alternative therapeutic agent.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 4-Amino-1-(4-fluorophenyl)pyrrolidin-2-one | 3.125 - 12.5 | Staphylococcus aureus |

| Ciprofloxacin | 2 | Staphylococcus aureus |

3. Anticancer Research

- Cytotoxic Effects : Studies have shown that derivatives of this compound can induce cytotoxicity in various cancer cell lines. For example, modifications in the chlorophenyl substituent have been linked to enhanced anticancer activity against A549 lung cancer cells.

- Case Study : A study focusing on pyrrolidinone derivatives demonstrated that para-substituted compounds exhibited greater cytotoxicity compared to ortho-substituted ones, indicating the importance of structural configuration in therapeutic efficacy.

Case Studies and Research Findings

Antimicrobial Screening

A comprehensive evaluation of the antimicrobial properties of derivatives revealed significant activity against resistant bacterial strains. The findings underscore the potential for developing new therapeutic agents from this class of compounds.

Anticancer Efficacy

Research assessing the effects of pyrrolidinone derivatives on A549 cells indicated that structural modifications significantly influence anticancer activity. Compounds with specific substituents showed enhanced cytotoxicity compared to their counterparts with different configurations.

作用机制

The mechanism of action of 4-Amino-1-(4-fluorophenyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

Table 1: Structural and Physical Properties of Analogues

Key Observations :

- Substituent Effects: Electron-Withdrawing Groups: The 4-fluorophenyl group enhances metabolic stability and bioavailability compared to non-halogenated analogs. In contrast, the 2,6-difluorophenyl analogue (CID 43521113) may exhibit altered conformational dynamics due to steric hindrance . Heterocyclic Additions: The triazole-thione group in compound 4a () introduces hydrogen-bonding capabilities, which could enhance binding to biological targets but reduce synthetic yield (52% vs. 42% for the chloro analog 4b) .

Physicochemical and Spectroscopic Comparisons

- Melting Points : Analogues with bulkier substituents (e.g., triazole-thione in 4a) exhibit higher melting points (268–287°C) compared to simpler derivatives .

- Spectral Data: ¹H NMR: The target compound’s amino group likely resonates at δ 2.5–3.5 ppm, similar to its methyl-substituted analogue . IR Spectroscopy: Stretching vibrations for C=O (1650–1750 cm⁻¹) and N–H (3300–3500 cm⁻¹) are consistent across the pyrrolidin-2-one family .

生物活性

4-Amino-1-(4-fluorophenyl)pyrrolidin-2-one hydrochloride is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a pyrrolidinone ring with an amino group and a fluorophenyl moiety, is notable for its enhanced biological activity attributed to the presence of fluorine, which can increase lipophilicity and improve interaction with biological targets.

- Molecular Formula : C10H11FN2O·HCl

- Molecular Weight : Approximately 232.66 g/mol

- Structure : The compound consists of a pyrrolidinone ring substituted with an amino group and a para-fluorophenyl group. The hydrochloride form enhances its solubility in aqueous solutions, facilitating biological studies.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various domains:

1. Antimicrobial Activity

Preliminary studies have shown that compounds similar to this compound possess antimicrobial properties. In vitro tests on pyrrolidine derivatives indicate that they can inhibit the growth of several harmful bacteria, including Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Active Against |

|---|---|---|

| 4-Amino-1-(4-fluorophenyl)pyrrolidin-2-one HCl | 0.0039 - 0.025 | S. aureus, E. coli |

| Control (Ciprofloxacin) | 0.002 | S. aureus, E. coli |

2. Neuropharmacological Effects

The compound has been evaluated for its effects on neurotransmitter systems, particularly concerning dopamine and norepinephrine transporters. Similar analogs have demonstrated potent inhibition of these transporters, suggesting potential applications in treating conditions like ADHD or depression .

The mechanism of action for this compound involves interactions with specific molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules.

- Hydrophobic Interactions : The fluorophenyl moiety enhances hydrophobic interactions, affecting the function of enzymes and receptors.

Case Studies

Several studies have explored the pharmacological profiles of compounds related to this compound:

-

Dopamine Transporter Inhibition :

- A study found that analogs exhibited varying degrees of inhibition on dopamine transporter (DAT) activity, with some compounds showing IC50 values in the nanomolar range .

- The most potent analogs were structurally similar to the lead compound, highlighting the importance of specific substitutions on the aromatic ring.

- Antibacterial Evaluation :

常见问题

Q. What are the recommended methods for synthesizing 4-Amino-1-(4-fluorophenyl)pyrrolidin-2-one hydrochloride with high purity?

Methodological Answer:

- Reaction Conditions : Use a hydrochloric acid (HCl) aqueous solution to protonate the free base, followed by heating to 50°C to achieve a clear solution for crystallization .

- Purification : Recrystallization in polar solvents (e.g., water or ethanol) enhances purity. Monitor yield and purity via HPLC or LC-MS.

- Validation : Confirm purity (>98%) using UV/Vis spectroscopy (λmax ~254 nm) and elemental analysis .

Q. How can researchers confirm the crystalline structure and purity of this compound?

Methodological Answer:

- X-Ray Powder Diffraction (XRPD) : Compare experimental peaks with reference patterns (e.g., monoclinic space groups P21/c or P21/n for similar hydrochloride salts) .

- Thermal Analysis : Use Differential Scanning Calorimetry (DSC) to identify melting points and polymorphic transitions.

- Spectroscopic Techniques : Employ -NMR and FT-IR to verify functional groups (e.g., fluorophenyl ring protons at δ 7.2–7.5 ppm) .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- Hazard Mitigation : Use PPE (gloves, goggles) due to acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .

- Waste Disposal : Segregate waste and consult certified agencies for disposal of halogenated organic compounds .

Advanced Research Questions

Q. How can one resolve contradictions in crystallographic data between different batches?

Methodological Answer:

- Reproducibility Checks : Standardize crystallization conditions (solvent, temperature) to minimize batch variability .

- Advanced Characterization : Use Single-Crystal X-Ray Diffraction (SC-XRD) to resolve ambiguities in space group assignments. Cross-validate with Raman spectroscopy for lattice vibrations .

Q. Table 1: Crystallographic Data Comparison

| Parameter | Batch A (P21/c) | Batch B (P21/n) |

|---|---|---|

| Space Group | Monoclinic | Monoclinic |

| Unit Cell Dimensions | a=10.2 Å, b=12.4 Å | a=9.8 Å, b=11.9 Å |

| Resolution Limit | 0.84 Å | 0.79 Å |

Q. What strategies optimize the compound’s solubility for in vitro biological assays?

Methodological Answer:

- Salt Selection : Test alternative counterions (e.g., trifluoroacetate) to improve aqueous solubility while retaining activity .

- Co-Solvent Systems : Use DMSO-water mixtures (<10% DMSO) to enhance solubility without denaturing proteins in assays .

- pH Adjustment : Titrate to pH 4–5 (near the hydrochloride’s pKa) to maximize ionization .

Q. How can structure-activity relationship (SAR) studies guide modifications of the fluorophenyl or pyrrolidinone moieties?

Methodological Answer:

- Functional Group Replacements : Substitute the 4-fluorophenyl group with electron-withdrawing groups (e.g., -Cl, -CF) to assess impact on receptor binding .

- Ring Modifications : Synthesize pyrrolidinone analogs with varying ring sizes (e.g., piperidinone) and evaluate metabolic stability via microsomal assays .

Q. What analytical techniques differentiate polymorphic forms of the hydrochloride salt?

Methodological Answer:

Q. How to design stability studies under various storage conditions?

Methodological Answer:

- Forced Degradation : Expose samples to heat (40–60°C), light (UV), and acidic/basic conditions to identify degradation pathways .

- Long-Term Stability : Store at -20°C in amber vials with desiccants; monitor purity via HPLC every 6 months .

Key Considerations for Methodological Rigor

- Data Validation : Cross-reference spectral data (NMR, IR) with computational predictions (e.g., DFT calculations) to confirm assignments .

- Controlled Experiments : Include internal standards in biological assays to normalize batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。